N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the core structure with the carboxamide group under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- Pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrimidine-based antifolates
Uniqueness
What sets N-[4-(diethylamino)-2-methylphenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide apart is its unique combination of functional groups and its specific interactions with biological targets. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-5-27(6-2)16-10-11-18(15(3)13-16)24-22(29)19-14-17-21(26(19)4)25-20-9-7-8-12-28(20)23(17)30/h7-14H,5-6H2,1-4H3,(H,24,29) |
InChI Key |
PBLOUADTBJKQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O)C |
Origin of Product |
United States |
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